3-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[b]thiophene-2-carboxamide
Description
This compound features a benzo[b]thiophene-2-carboxamide core substituted with a chlorine atom at position 3 and a 4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl group at the amide nitrogen.
Properties
IUPAC Name |
3-chloro-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN2OS2/c23-18-13-5-1-2-7-15(13)27-20(18)21(26)25-22-24-19-14-6-3-4-11-8-9-12(17(11)14)10-16(19)28-22/h1-7,10H,8-9H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKFUSIESAMCFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=C(C6=CC=CC=C6S5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring followed by the introduction of the benzo[b]thiophene moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
3-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues of Benzo[b]thiophene-2-carboxamide Derivatives
(A) (R)-7-Bromo-N-(piperidin-3-yl)benzo[b]thiophene-2-carboxamide (Br-PBTC)
- Structure : Shares the benzo[b]thiophene-2-carboxamide backbone but substitutes a bromine at position 7 and a piperidinyl group at the amide nitrogen.
- Activity : Acts as a type II positive allosteric modulator (PAM) of β2* and β4* nAChRs, enhancing acetylcholine-evoked responses without affecting β3* or β6* subtypes .
- Key Difference : The bromine substituent and piperidine group likely alter receptor selectivity compared to the chloro and acenaphthothiazole groups in the target compound.
(B) N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide (CAS 6262-41-5)
- Structure : Replaces the benzo[b]thiophene-2-carboxamide core with a 1-naphthamide group but retains the dihydroacenaphthothiazole moiety.
- Molecular Properties : Molecular formula C₂₄H₁₆N₂OS (MW 380.5 g/mol) .
- Key Difference : The absence of the benzo[b]thiophene system may reduce nAChR affinity but retain heterocyclic interactions.
(C) 3-Isopropoxy-5-Methoxy-N-(1H-Tetrazol-5-yl)benzo[b]thiophene-2-carboxamide
- Structure : Substitutes isopropoxy and methoxy groups at positions 3 and 5, with a tetrazole ring at the amide nitrogen.
- Relevance : Highlighted in customs tariff data, suggesting industrial or pharmaceutical use .
Heterocyclic Systems with Related Pharmacological Profiles
(D) 1,3,4-Thiadiazole Derivatives
- Structure : Features a sulfur-nitrogen heterocycle similar to the thiazole in the target compound.
- Activity : Demonstrated antimicrobial, antitumor, and antiviral properties via cyclization reactions involving carboxamides .
- Key Difference : Thiadiazoles lack the fused aromatic system of acenaphthothiazole, which may reduce binding specificity.
Comparative Analysis Table
Key Findings and Implications
Substituent Effects : The chloro and acenaphthothiazole groups in the target compound likely enhance lipophilicity and target specificity compared to Br-PBTC’s bromo-piperidine system .
Heterocyclic Influence : Fused systems (e.g., acenaphthothiazole) improve rigidity and binding interactions, whereas simpler heterocycles (e.g., tetrazole) prioritize solubility .
Pharmacological Potential: The benzo[b]thiophene-carboxamide scaffold is associated with nAChR modulation, suggesting the target compound may share this activity .
Biological Activity
3-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[b]thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its effects on various biological systems, including enzyme inhibition and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : C₁₈H₁₄ClN₃OS
- Molecular Weight : 353.84 g/mol
1. Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibitory effects on cholinesterases (AChE and BChE), which are crucial for neurotransmission. For instance, studies have shown that benzothiophene derivatives can act as effective inhibitors of these enzymes:
- IC₅₀ Values : The best inhibitors from related studies have shown IC₅₀ values ranging from 24.35 μM to 62.10 μM against BChE and AChE respectively . While specific data for the target compound is limited, its structural analogs suggest a potential for similar activity.
2. Antitumor Activity
The compound's structural features may also confer antitumor properties. Compounds derived from benzothiophene scaffolds have demonstrated cytotoxic effects against various cancer cell lines:
- IC₅₀ Range : Related compounds have shown IC₅₀ values between 23.2 μM and 49.9 μM in breast cancer models . Although direct studies on the target compound are needed, these findings imply a promising avenue for further research.
Case Study: Cholinesterase Inhibition
In a study evaluating a series of benzothiophene derivatives, compounds were tested against AChE and BChE using an electrophorus electricus model. The results indicated that specific substitutions on the benzothiophene core significantly influenced inhibitory potency:
| Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |
|---|---|---|
| Compound 5f | 62.10 | N/A |
| Compound 5h | N/A | 24.35 |
These results highlight the potential of benzothiophene derivatives as selective cholinesterase inhibitors, suggesting that the target compound may exhibit similar properties due to its structural similarities .
Case Study: Antitumor Activity Evaluation
In another study focused on antitumor agents, several benzothiophene derivatives were evaluated in vitro against breast cancer cell lines:
| Compound | IC₅₀ (μM) |
|---|---|
| Compound A | 23.2 |
| Compound B | 49.9 |
| Compound C | 52.9 |
These findings indicate that modifications in the benzothiophene structure can lead to varying degrees of cytotoxicity, suggesting that the target compound's unique structure may also yield significant antitumor activity .
Q & A
Q. What are the recommended synthetic routes for 3-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[b]thiophene-2-carboxamide?
- Methodological Answer : The synthesis typically involves coupling 3-chlorobenzo[b]thiophene-2-carboxylic acid derivatives with acenaphtho-thiazole amines. A common approach uses coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in solvents such as dichloromethane or dimethylformamide (DMF) . Cyclization steps, as seen in thiadiazole syntheses, may require iodine and triethylamine in DMF to form heterocyclic cores . Reaction optimization should focus on temperature control (room temperature to reflux) and purification via column chromatography (e.g., dichloromethane/ethyl acetate gradients) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming regiochemistry and substituent positions. For example, benzo[b]thiophene protons appear as distinct multiplets between δ 7.0–8.0 ppm, while acenaphtho-thiazole protons resonate as triplet/triplet patterns (δ 2.6–3.0 ppm) .
- HRMS : Validates molecular weight with precision (e.g., calculated vs. observed mass within 1 ppm error) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution methods (e.g., MIC determination against Gram-positive/negative bacteria) with controls like ampicillin .
- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HeLa) to evaluate IC₅₀ values, ensuring pH adjustments (e.g., 6.5–7.5) to avoid false positives from solubility issues .
- Enzyme Inhibition : Test against targets like human aldehyde oxidase using fluorometric assays to assess metabolic stability .
Advanced Research Questions
Q. How can reaction yields be optimized when literature reports conflicting conditions?
- Methodological Answer :
- Computational Screening : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energetically favorable conditions (e.g., solvent polarity, catalyst loadings) .
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, stoichiometry) and analyze results via response surface methodology. For example, DMF may enhance cyclization efficiency over acetonitrile in thiadiazole syntheses .
- In Situ Monitoring : Employ techniques like HPLC or Raman spectroscopy to track intermediate formation and adjust reaction times dynamically .
Q. What computational approaches predict the compound’s metabolic reactivity and regioselectivity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate metabolic sites (e.g., susceptibility to oxidation at sulfur atoms in thiophene rings) .
- Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations model aldehyde oxidase-mediated metabolism, identifying reactive intermediates and guiding structural modifications .
- Machine Learning : Train models on PubChem datasets to predict solubility and bioavailability, reducing experimental trial-and-error .
Q. How to resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, pH-dependent antimicrobial activity requires buffered media to isolate compound effects .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects. If cytotoxicity varies, check for ROS generation via fluorescence probes (e.g., DCFH-DA) .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
